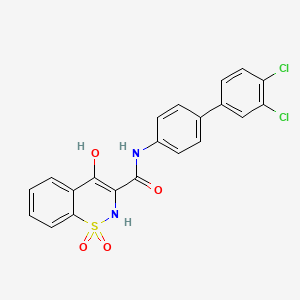
pf-9184
描述
PF 9184 是一种高度选择性的抑制剂,可以抑制人微粒体前列腺素 E 合成酶-1 (mPGES-1)。该酶参与前列腺素 E2 (PGE2) 的生成,PGE2 是一种在炎症和疼痛中起重要作用的化合物。 PF 9184 由于其在类风湿性关节炎和其他炎症性疾病等疾病中的潜在治疗应用而被研究 .
准备方法
合成路线和反应条件
PF 9184 通过一系列化学反应合成,包括形成联苯结构,然后进行官能化。关键步骤包括:
- 通过将 3',4'-二氯联苯与合适的试剂偶联形成联苯核心。
- 通过环化反应引入苯并噻嗪部分。
- 官能化苯并噻嗪环以引入羧酰胺和羟基。
反应条件通常包括使用有机溶剂、催化剂和受控温度,以确保高收率和纯度 .
工业生产方法
PF 9184 的工业生产遵循类似的合成路线,但按比例放大以适应更大的数量。 该过程包括优化反应条件、纯化步骤和质量控制措施,以确保一致性和符合监管标准 .
化学反应分析
反应类型
PF 9184 会经历各种化学反应,包括:
氧化: 将官能团转化为氧化程度更高的状态。
还原: 还原特定官能团以实现所需的化学性质。
取代: 用其他化学实体取代官能团,以改变化合物的活性。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 反应条件被仔细控制,以实现所需的转化,而不会损害化合物的完整性 .
主要形成的产物
科学研究应用
PF 9184 因其在各个领域的应用而被广泛研究:
化学: 用作工具化合物来研究 mPGES-1 的抑制及其对前列腺素合成的影响。
生物学: 研究其在调节炎症通路中的作用,以及其作为治疗剂的潜力。
医学: 探讨其通过降低 PGE2 水平治疗类风湿性关节炎等炎症性疾病的潜力。
作用机制
PF 9184 通过选择性抑制 mPGES-1 发挥作用,mPGES-1 是一种负责将前列腺素 H2 (PGH2) 转换为 PGE2 的酶。通过阻断这种转化,PF 9184 降低了 PGE2 的水平,从而缓解炎症和疼痛。 该化合物不影响前列腺素合成途径中的其他酶,使其成为高度特异性的抑制剂 .
相似化合物的比较
与其他类似化合物相比,PF 9184 在对 mPGES-1 的高选择性方面独树一帜。一些类似化合物包括:
PF-04620110: 另一种具有不同化学性质的 mPGES-1 抑制剂。
PF-06422913: 一种具有类似抑制效果但选择性特征不同的化合物。
PF74: 一种用于脂质信号研究的化合物,具有不同的分子靶标.
生物活性
PF-9184, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different models, and implications for future research.
This compound specifically inhibits mPGES-1, an enzyme responsible for converting PGH2 to prostaglandin E2 (PGE2), a pro-inflammatory mediator. By inhibiting this enzyme, this compound effectively reduces PGE2 levels, which are implicated in various inflammatory conditions. The compound exhibits an IC50 value of approximately 16.5 nM for human mPGES-1, demonstrating its potency as an inhibitor .
Efficacy in In Vitro Studies
In vitro studies have demonstrated that this compound can significantly decrease PGE2 production in various cell lines. For instance, fibroblast cell lines treated with inflammatory stimuli showed a marked reduction in PGE2 levels when exposed to this compound. This effect was observed across multiple concentrations, confirming the dose-dependent nature of the compound's action .
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value (nM) |
|---|---|
| Human mPGES-1 | 16.5 |
| RAW264.7 (LPS Stimulated) | 1600 |
| Primary Human Fibroblasts | 1080 |
Data compiled from various studies assessing the inhibitory effects of this compound on PGE2 production.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound in preclinical models:
- Inflammatory Disease Models : In animal models of arthritis, this compound administration resulted in reduced inflammation and joint damage, correlating with decreased PGE2 levels in synovial fluid.
- Cancer Research : Preliminary findings suggest that this compound may have anti-tumor effects due to its ability to modulate inflammatory pathways that promote tumor growth. In vitro studies indicated that cancer cell lines exposed to this compound showed reduced proliferation rates and increased apoptosis .
- Metabolomics Analysis : A comprehensive metabolomics study revealed that treatment with this compound altered the metabolic profiles of treated cells, indicating a broader impact on cellular metabolism beyond just PGE2 inhibition .
Potential Applications
Given its mechanism of action and biological activity, this compound holds promise for treating various conditions characterized by excessive inflammation, including:
- Rheumatoid Arthritis : By reducing PGE2 levels, this compound may alleviate symptoms associated with this chronic inflammatory condition.
- Cancer Therapy : Targeting inflammatory pathways could enhance the efficacy of existing cancer treatments or serve as a standalone therapy in certain contexts.
属性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACSWBJQLLJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF 9184 exert its anti-inflammatory effects in the context of IL-17 induced inflammation?
A: PF 9184 selectively inhibits mPGES-1, a key enzyme responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2) []. PGE2 is a potent pro-inflammatory mediator, and its production is often elevated in inflammatory conditions. The research by [] demonstrates that IL-17, a cytokine heavily implicated in inflammatory and autoimmune diseases, can induce the expression of both COX-2 (an enzyme upstream of mPGES-1 in the PGE2 synthesis pathway) and mPGES-1 itself. By blocking mPGES-1 activity, PF 9184 disrupts this IL-17 driven inflammatory cascade. This leads to a reduction in PGE2 production and subsequently dampens the inflammatory response. The study further observed that PF 9184 administration resulted in decreased leukocyte infiltration, reduced expression of pro-inflammatory cytokines and chemokines, and modulated the activity of signaling pathways like NF-κB, all of which contribute to its anti-inflammatory effects in the presence of IL-17.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















